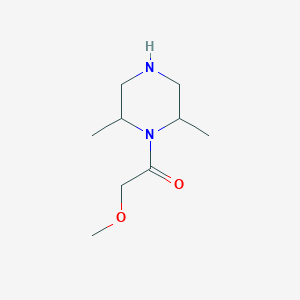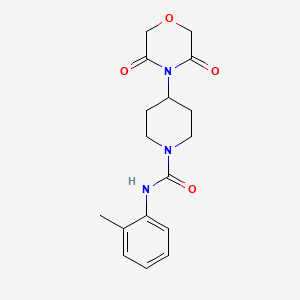
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide, also known as DMAP-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves its interactions with various proteins and enzymes in the body. As mentioned earlier, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits the activity of PARP, which leads to DNA damage and cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide also inhibits DAT activity, which leads to increased dopamine levels in the brain and potential applications in the treatment of addiction and other dopamine-related disorders. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide activates the UPR pathway, which leads to ER stress and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide induces cell death through the activation of the UPR pathway and inhibition of PARP activity. In the brain, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits DAT activity, which leads to increased dopamine levels and potential applications in the treatment of addiction and other dopamine-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have specific interactions with various proteins and enzymes in the body, making it a useful tool for studying these interactions.
One limitation of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential toxicity. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells if not used properly. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide may have off-target effects on other proteins and enzymes in the body, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research involving 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of DAT inhibitors for the treatment of addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the potential toxic effects of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide and to develop strategies for minimizing these effects. Finally, additional studies are needed to explore the potential applications of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in other fields of science, such as immunology and infectious disease research.
Synthesemethoden
The synthesis of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves the reaction of 3,5-dioxomorpholin-4-ylamine with 2-methylphenylpiperidin-1-ylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has potential applications in the treatment of cancer, as cancer cells are more sensitive to PARP inhibition than normal cells.
In neuroscience, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its effects on the dopamine transporter (DAT), a protein involved in the regulation of dopamine levels in the brain. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit DAT activity, which could have potential applications in the treatment of addiction and other dopamine-related disorders.
In cancer research, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its ability to induce cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to activate the unfolded protein response (UPR) pathway, which leads to ER stress and subsequent cell death in cancer cells.
Eigenschaften
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-4-2-3-5-14(12)18-17(23)19-8-6-13(7-9-19)20-15(21)10-24-11-16(20)22/h2-5,13H,6-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPDWXYYMNUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

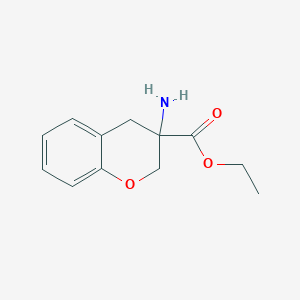

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

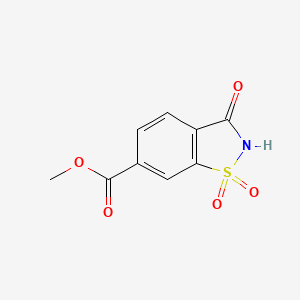
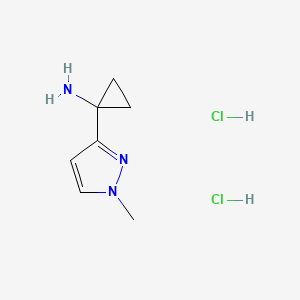
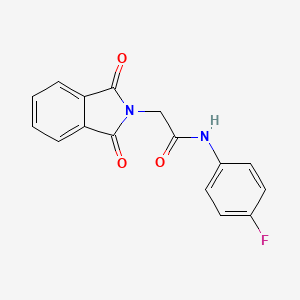
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
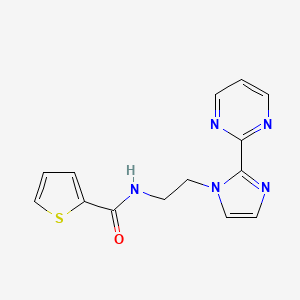
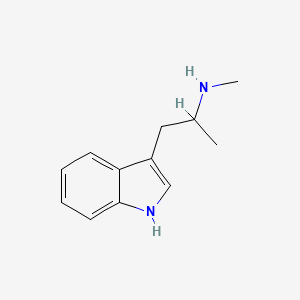
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)

